

An In-Depth Technical Guide to Allyl 4-Hydroxybenzoate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Allyl 4-Hydroxybenzoate**

Cat. No.: **B100444**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Allyl 4-Hydroxybenzoate**, a molecule of interest in biomedical research. From its fundamental chemical identifiers to its synthesis, analytical characterization, and potential biological activities, this document serves as a technical resource for professionals in the fields of chemistry and drug development.

Core Chemical Identity and Descriptors

Allyl 4-Hydroxybenzoate, also known as allylparaben, is an organic compound that belongs to the paraben family, which are esters of 4-hydroxybenzoic acid. The presence of the allyl group introduces a reactive alkene functionality, making it a subject of interest for various chemical modifications and biological evaluations.

A comprehensive list of its identifiers is crucial for accurate documentation and database searches.

Identifier Type	Value	Source(s)
CAS Number	18982-18-8	[1] [2] [3]
IUPAC Name	prop-2-enyl 4-hydroxybenzoate	[1] [2] [3]
Molecular Formula	C ₁₀ H ₁₀ O ₃	[1] [2] [3]
Molecular Weight	178.18 g/mol	[1] [2] [3]
SMILES	C=CCOC(=O)C1=CC=C(C=C1)O	[1] [2] [3]
InChI	InChI=1S/C10H10O3/c1-2-7-13-10(12)8-3-5-9(11)6-4-8/h2-6,11H,1,7H2	[1] [2] [3]
InChIKey	NVNSVQJVBIWZNM-UHFFFAOYSA-N	[1] [2] [3]
PubChem CID	11171300	[1] [2] [3]
EINECS Number	691-452-3	[1]
Synonyms	Allylparaben, 4-Hydroxybenzoic Acid Allyl Ester, prop-2-en-1-yl 4-hydroxybenzoate	[1] [4]

Synthesis and Purification

The synthesis of **Allyl 4-Hydroxybenzoate** can be achieved through several established esterification methods. A common and straightforward approach is the Fischer esterification of 4-hydroxybenzoic acid with allyl alcohol in the presence of an acid catalyst.

Fischer Esterification Protocol

This protocol describes a typical laboratory-scale synthesis of **Allyl 4-Hydroxybenzoate**.

Materials:

- 4-Hydroxybenzoic acid
- Allyl alcohol (excess)
- Concentrated sulfuric acid (catalyst)
- Sodium bicarbonate solution (saturated)
- Ethyl acetate
- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Hexane and ethyl acetate for elution

Step-by-Step Methodology:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-hydroxybenzoic acid in an excess of allyl alcohol.
- Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
- Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.
- Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate. Wash the organic layer with water and then with brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

- Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to obtain pure **Allyl 4-Hydroxybenzoate**.

[Click to download full resolution via product page](#)

*Synthesis workflow for **Allyl 4-Hydroxybenzoate**.*

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized **Allyl 4-Hydroxybenzoate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the allyl and the para-substituted benzene ring protons. The allyl group will exhibit signals for the vinyl protons (δ 5.0-6.5 ppm) and the methylene protons adjacent to the ester oxygen (δ ~4.7 ppm). The aromatic protons will appear as two doublets in the aromatic region (δ 6.8-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring. A broad singlet corresponding to the phenolic hydroxyl proton will also be present.
- ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester (δ ~165 ppm), the carbons of the benzene ring, and the three distinct carbons of the allyl group.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a suitable technique for assessing the purity of **Allyl 4-Hydroxybenzoate** and for its quantification in various matrices. A reversed-phase HPLC method is commonly employed for the analysis of parabens.^{[5][6][7][8]}

Typical HPLC Parameters:

- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μ m).^{[5][8]}

- Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with a small amount of acid (e.g., phosphoric acid or formic acid) to improve peak shape.[5]
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at approximately 254 nm.[5][7]
- Injection Volume: 10-20 μ L.[5]

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of **Allyl 4-Hydroxybenzoate**. The expected molecular ion peak $[M]^+$ would be at m/z 178.

Potential Biomedical Applications and Biological Activity

While specific studies on the anti-inflammatory and analgesic properties of **Allyl 4-Hydroxybenzoate** are limited, the broader class of 4-hydroxybenzoic acid derivatives has demonstrated these biological activities.[9][10] The presence of the allyl group may influence its pharmacokinetic and pharmacodynamic properties.

Anti-inflammatory Activity

Phenolic compounds are known to exert anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and the modulation of signaling pathways such as NF- κ B.[11][12]

In Vitro Anti-inflammatory Assay Protocol (Inhibition of Albumin Denaturation):

This assay provides a preliminary indication of anti-inflammatory activity.[13][14]

- Preparation of Solutions: Prepare a stock solution of **Allyl 4-Hydroxybenzoate** in a suitable solvent (e.g., ethanol or DMSO). Prepare a 1% aqueous solution of bovine serum albumin (BSA).
- Reaction Mixture: In a test tube, mix the test compound solution at various concentrations with the BSA solution.

- Incubation: Incubate the mixture at 37°C for 20 minutes.
- Denaturation: Induce denaturation by heating the mixture at 70°C for 10 minutes.
- Measurement: After cooling, measure the turbidity of the solutions spectrophotometrically at 660 nm.
- Calculation: The percentage inhibition of denaturation is calculated relative to a control (without the test compound). A standard anti-inflammatory drug like diclofenac sodium can be used as a positive control.

[Click to download full resolution via product page](#)

Workflow for in vitro anti-inflammatory assay.

Analgesic Activity

The analgesic potential of new compounds is often evaluated in vivo using models of nociception.

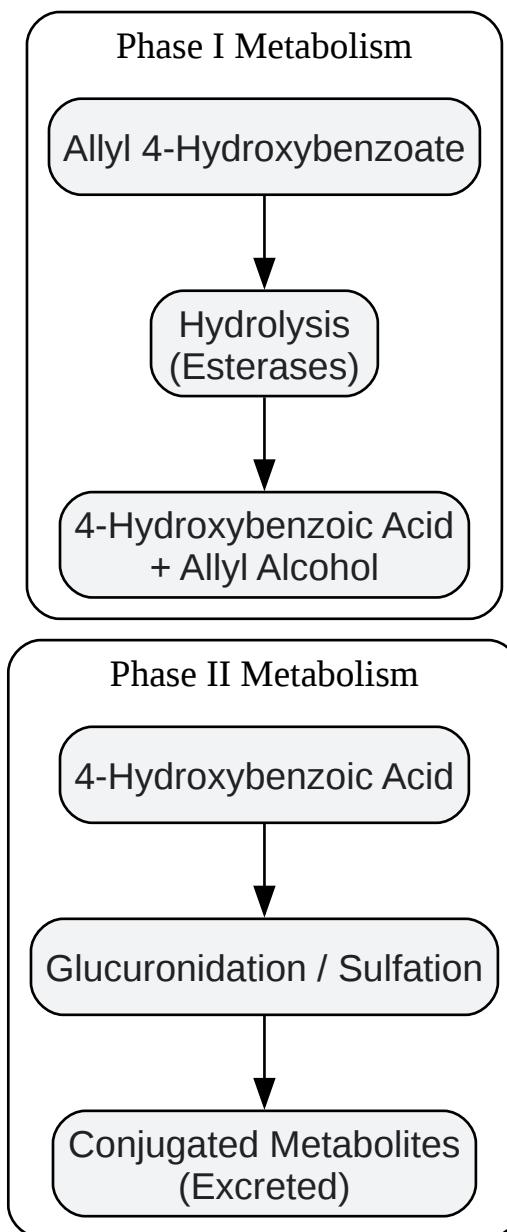
In Vivo Analgesic Model: Formalin Test in Rodents

The formalin test is a widely used model that assesses both acute and inflammatory pain.^[2] [\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

- Acclimatization: Acclimatize the animals (mice or rats) to the testing environment.
- Compound Administration: Administer **Allyl 4-Hydroxybenzoate** at various doses via an appropriate route (e.g., oral gavage or intraperitoneal injection). A vehicle control group and a positive control group (e.g., morphine or a non-steroidal anti-inflammatory drug) should be included.
- Formalin Injection: After a predetermined pre-treatment time, inject a dilute formalin solution into the plantar surface of one hind paw.

- Observation: Immediately place the animal in an observation chamber and record the time spent licking or biting the injected paw. The observation period is typically divided into two phases: the early phase (0-5 minutes post-injection, representing neurogenic pain) and the late phase (15-30 minutes post-injection, representing inflammatory pain).
- Data Analysis: Compare the duration of nociceptive behavior in the treated groups to the control group to determine the analgesic effect.

Safety and Toxicology


Allyl 4-Hydroxybenzoate is classified as a skin sensitizer.[2][3] As with other parabens, it is expected to have low acute oral and dermal toxicity.[19][20]

General Toxicity Profile of Parabens:

- Acute Oral Toxicity: LD50 values for various parabens in rodents are generally high, indicating low acute toxicity.[19]
- Dermal Toxicity: Parabens are generally considered to have low dermal toxicity, although they can cause skin sensitization in some individuals.[14][21]
- Metabolism: Parabens are rapidly metabolized in the body, primarily through hydrolysis to 4-hydroxybenzoic acid, which is then conjugated and excreted.[22] The presence of the allyl group in **Allyl 4-Hydroxybenzoate** may lead to additional metabolic pathways, potentially involving the double bond. Studies on other allyl-containing compounds suggest that metabolism can occur at the allyl moiety.[23][24][25][26]

Metabolism and Pharmacokinetics

The pharmacokinetic profile of **Allyl 4-Hydroxybenzoate** is not well-documented. However, based on the metabolism of other parabens and allyl-containing compounds, a probable metabolic pathway can be proposed.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. HPLC Analysis of Paraben Preservatives on Newcrom AH Column | SIELC Technologies [sielc.com]
- 2. criver.com [criver.com]
- 3. Allyl 4-Hydroxybenzoate | C10H10O3 | CID 11171300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Frontiers | Phenolic phytochemistry, in vitro, in silico, in vivo, and mechanistic anti-inflammatory and antioxidant evaluations of *Habenaria digitata* [frontiersin.org]
- 5. A simple and rapid HPLC method for determination of parabens and their degradation products in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. helixchrom.com [helixchrom.com]
- 7. iomcworld.org [iomcworld.org]
- 8. agilent.com [agilent.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Assessment of hepatotoxicity and dermal toxicity of butyl paraben and methyl paraben using HepG2 and HDFn in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. meliordiscovery.com [meliordiscovery.com]
- 16. Formalin induced Inflammatory Pain Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 17. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A refinement to the formalin test in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ijpsjournal.com [ijpsjournal.com]
- 20. dandlelionmedical.com [dandlelionmedical.com]
- 21. rivm.nl [rivm.nl]
- 22. Safety assessment of propyl paraben: a review of the published literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A Comparative 90 Day Toxicity Study of Allyl Acetate, Allyl Alcohol and Acrolein - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Metabolism and pharmacokinetics studies of allyl methyl disulfide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. portlandpress.com [portlandpress.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Allyl 4-Hydroxybenzoate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b100444#allyl-4-hydroxybenzoate-cas-number-and-identifiers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com